

Physical and chemical properties of fenthion sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenthion sulfone*

Cat. No.: *B144504*

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Fenthion Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion sulfone is a significant metabolite of the organothiophosphate insecticide fenthion. As a member of the fenthion family of compounds, its presence in environmental and biological samples is of considerable interest for residue analysis, toxicological assessment, and understanding the metabolic fate of its parent compound. Fenthion and its metabolites are primarily known for their action as acetylcholinesterase inhibitors. This technical guide provides an in-depth overview of the physical and chemical properties of **fenthion sulfone**, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in the broader context of fenthion's mechanism of action.

Physicochemical Properties

Fenthion sulfone is a solid at room temperature. The quantitative physicochemical properties of **fenthion sulfone** are summarized in Table 1. It is important to note that some of the reported values, particularly for boiling point and density, are predicted, and there are some discrepancies in the literature for the melting point.

Table 1: Physicochemical Properties of **Fenthion Sulfone**

Property	Value	Source/Notes
IUPAC Name	O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate	[1]
CAS Number	3761-42-0	[2]
Molecular Formula	C ₁₀ H ₁₅ O ₅ PS ₂	[1][2]
Molecular Weight	310.33 g/mol	[2]
Physical State	Solid	Inferred from melting point
Melting Point	77-79 °C	
-43.8 °C	(Likely for a solution)	
Boiling Point	419.2 ± 55.0 °C	(Predicted)
81.6 °C	(Likely under vacuum)	
Density	1.333 ± 0.06 g/cm ³	(Predicted)
Water Solubility	Slightly soluble	
Solubility in Organic Solvents	Chloroform (Slightly), Methanol (Slightly)	

Chemical Synthesis

Fenthion sulfone is synthesized by the oxidation of the thioether group of fenthion. Common oxidizing agents for this transformation include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

Experimental Protocol: Oxidation of Fenthion to Fenthion Sulfone

This protocol is a generalized procedure based on common organic synthesis techniques for sulfide to sulfone oxidation.

Materials:

- Fenthion
- meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% solution)
- Dichloromethane (DCM) or a similar inert solvent
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Sodium sulfite (Na_2SO_3) solution (10%)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4) (anhydrous)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- **Dissolution:** Dissolve fenthion in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- **Oxidation:** Cool the solution in an ice bath. Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane to the fenthion solution. Alternatively, add hydrogen peroxide (excess) dropwise.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (fenthion) is consumed.
- **Quenching:** After the reaction is complete, quench the excess oxidizing agent by adding a saturated solution of sodium bicarbonate (if using m-CPBA) or a 10% solution of sodium sulfite (if using hydrogen peroxide) until the evolution of gas ceases or the peroxide test is negative.
- **Workup:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **fenthion sulfone**.
- **Characterization:** Confirm the identity and purity of the synthesized **fenthion sulfone** using techniques such as NMR, IR, and mass spectrometry.

Analytical Methodology

The analysis of **fenthion sulfone**, particularly in complex matrices like food and environmental samples, is commonly performed using a combination of a robust sample preparation technique, such as QuEChERS, followed by a sensitive and selective analytical method like Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental Protocol: QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. The following is a representative protocol for the extraction of **fenthion sulfone** from a fruit or vegetable matrix.

Materials:

- Homogenized sample (e.g., fruit or vegetable puree)
- Acetonitrile (ACN)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
- Centrifuge and centrifuge tubes (50 mL and 15 mL)

Procedure:

- **Sample Weighing:** Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

- Solvent Addition: Add 10-15 mL of acetonitrile to the tube.
- Extraction: Add the appropriate QuEChERS extraction salt packet. Cap the tube tightly and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at a specified speed (e.g., 3000-5000 rpm) for 5 minutes to separate the organic and aqueous layers.
- Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix; for example, PSA is used to remove organic acids and sugars, C18 for fats, and GCB for pigments like chlorophyll.
- Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.
- Analysis: The resulting supernatant is ready for analysis by UHPLC-MS/MS.

UHPLC-MS/MS Analysis

The final extract is analyzed by UHPLC-MS/MS for the sensitive and selective quantification of **fenthion sulfone**.

Typical Parameters:

- UHPLC Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
- Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for fenthion and its metabolites.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.
 - Precursor Ion: For **fenthion sulfone**, the protonated molecule $[M+H]^+$ at m/z 311.0 is selected.

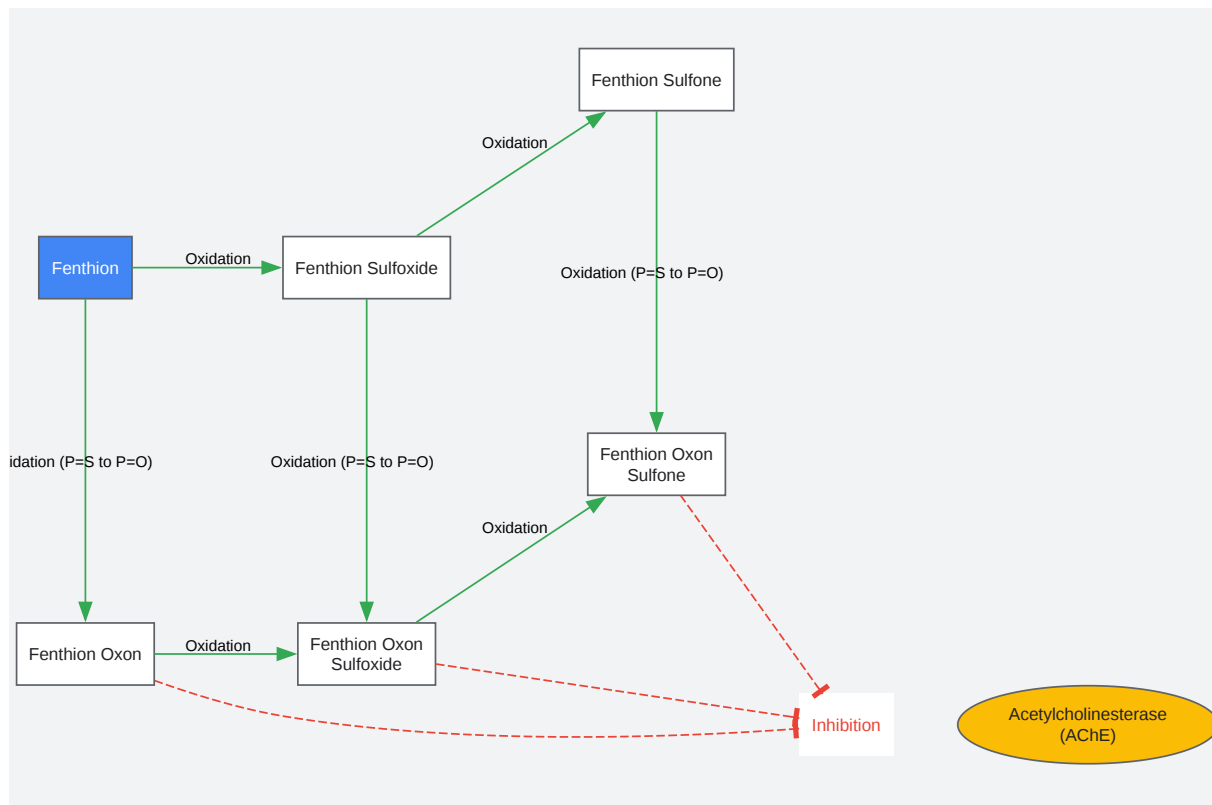
- Product Ions: Characteristic product ions for **fenthion sulfone**, such as m/z 125 and 109, are monitored for quantification and confirmation.

Biological Role and Mechanism of Action

Fenthion sulfone is a major metabolite of the insecticide fenthion. The biological activity of this family of compounds is primarily attributed to the inhibition of the enzyme acetylcholinesterase (AChE).

Fenthion Metabolic Pathway

Fenthion undergoes a series of metabolic transformations in biological systems and the environment. The primary pathways involve oxidation of the thioether group to form fenthion sulfoxide and subsequently **fenthion sulfone**. Parallel to this, the phosphorothioate group ($P=S$) can be oxidized to a phosphate group ($P=O$), forming the more potent "oxon" analogs. This results in a series of metabolites, including fenthion oxon, fenthion sulfoxide, fenthion oxon sulfoxide, and fenthion oxon sulfone.



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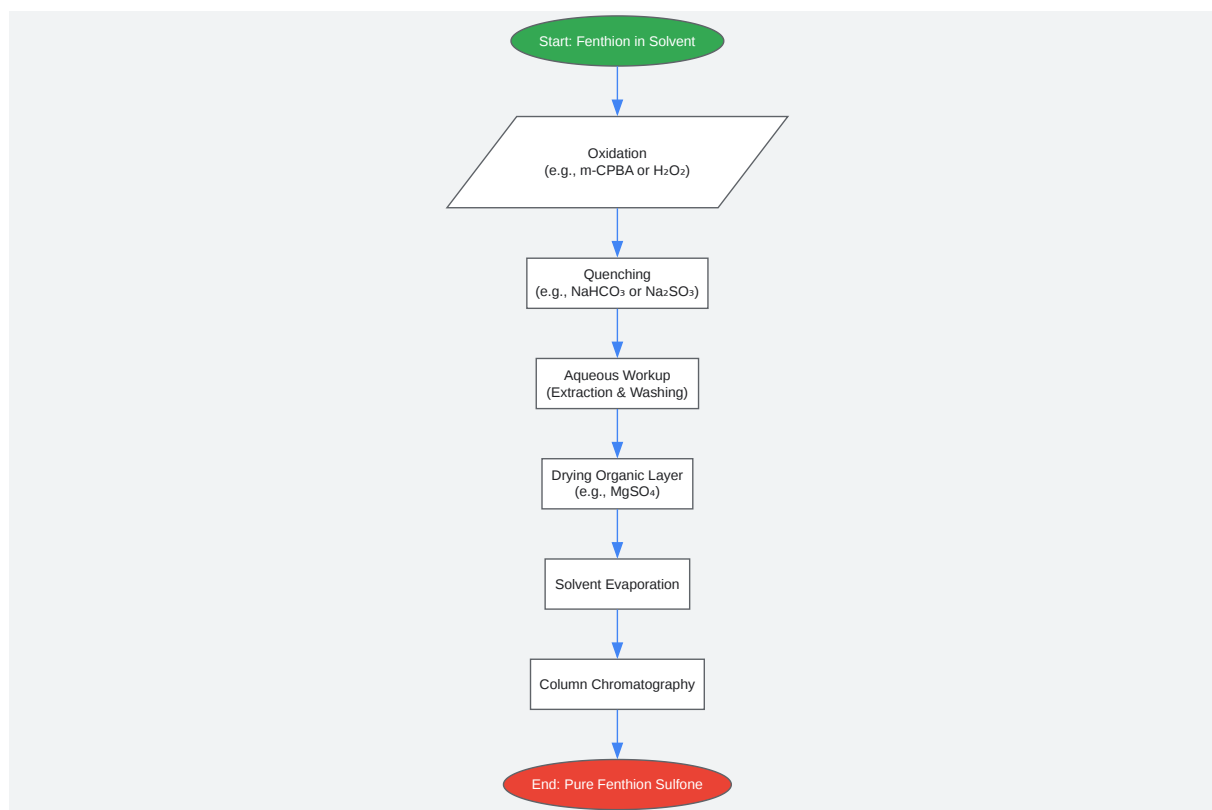
Caption: Metabolic pathway of fenthion and inhibition of acetylcholinesterase.

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenthion and its oxon metabolites is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of nerve impulses, which can result in paralysis and death in insects. The oxon metabolites of fenthion are generally more potent inhibitors of AChE than the parent compound. While **fenthion sulfone** itself is not a direct insecticide, its formation is a key step in the bioactivation and detoxification pathways of fenthion.

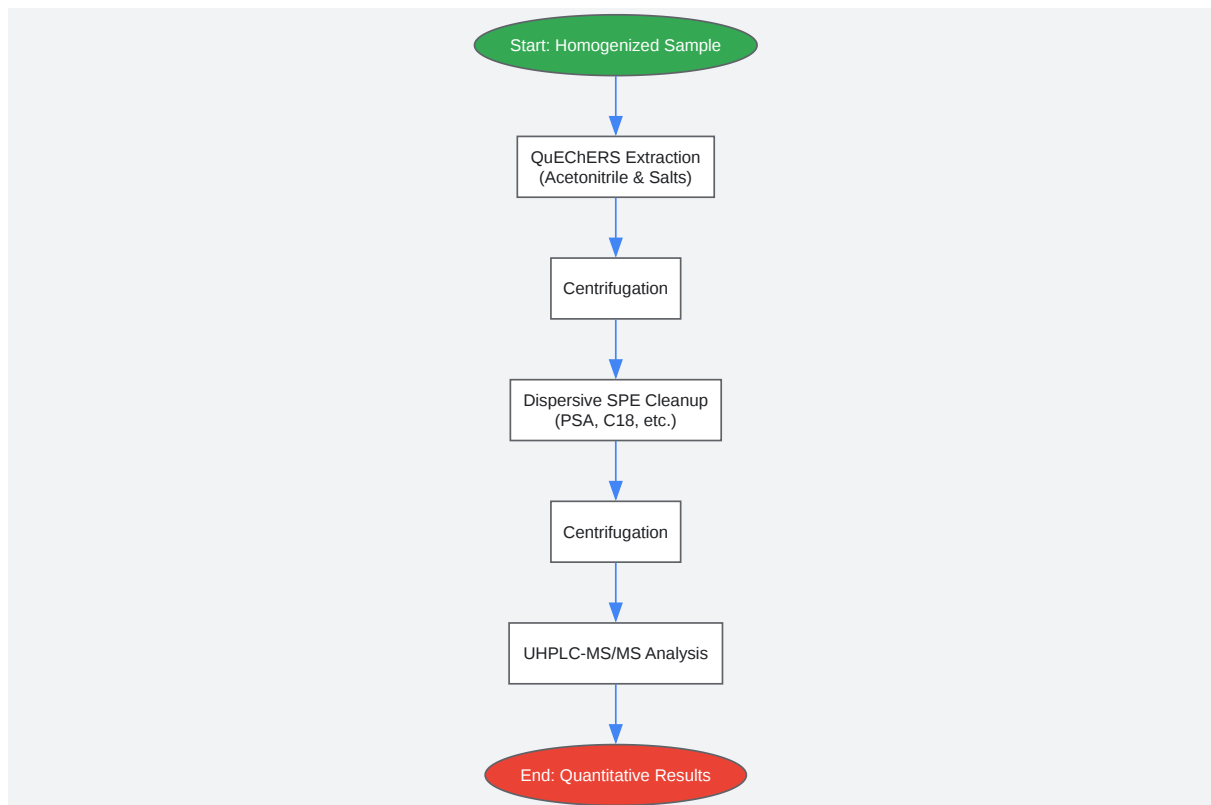
Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and analysis of **fenthion sulfone**.



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Caption: General workflow for the synthesis of **fenthion sulfone**.



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Caption: Workflow for the analysis of **fenthion sulfone** in a sample matrix.

Conclusion

Fenthion sulfone is a crucial analyte in the study of fenthion's environmental fate and toxicological profile. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed methodologies for its synthesis and analysis. The provided diagrams of the metabolic pathway and experimental workflows offer a clear visual representation of the key processes involving this compound. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

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- To cite this document: BenchChem. [Physical and chemical properties of fenthion sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144504#physical-and-chemical-properties-of-fenthion-sulfone\]](https://www.benchchem.com/product/b144504#physical-and-chemical-properties-of-fenthion-sulfone)

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